molecular formula C11H12N4OS B5517365 N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B5517365
M. Wt: 248.31 g/mol
InChI Key: ARIFGVVFZLEYRY-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is a synthetic heterocyclic compound with the molecular formula C11H12N4OS and a molecular weight of 248.30 g/mol. It is supplied with a purity of 97% and should be stored at 2-8°C . This molecule features a hybrid structure incorporating two privileged pharmacophores in medicinal chemistry: a benzo[1,2,3]thiadiazole ring and a pyrrolidine-carboxamide moiety. Such nitrogen-containing heterocycles are fundamental scaffolds in drug discovery, found in more than 75% of all FDA-approved small-molecule drugs due to their ability to engage in diverse interactions with biological targets . The 1,2,3-thiadiazole ring system is of significant research interest due to its broad pharmacological profile. Recent studies on novel 1,3,4-thiadiazole-carboxamide hybrids have demonstrated potent antibacterial activity against Gram-positive bacteria, including resistant strains, and significant anti-inflammatory effects by inhibiting protein denaturation . Thiadiazole derivatives are actively investigated as antimicrobial and anti-inflammatory agents . Concurrently, the pyrrolidine ring is a versatile building block that contributes to favorable physicochemical properties and molecular recognition. Pyrrolidine derivatives are extensively explored in drug design for various therapeutic areas, including anticancer agents and enzyme inhibitors . The strategic fusion of these two motifs into a single molecular architecture makes this compound a valuable chemical tool for researchers. Its primary application is in early-stage drug discovery and chemical biology, serving as a key intermediate for constructing more complex molecules or as a core structure for screening in assays targeting infectious diseases and inflammation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,2,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-10-9(7-8)13-14-17-10/h3-4,7H,1-2,5-6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIFGVVFZLEYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of Benzo[d][1,2,3]thiadiazole: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Attachment of Pyrrolidine Ring: The benzo[d][1,2,3]thiadiazole is then reacted with a suitable pyrrolidine derivative under conditions that facilitate nucleophilic substitution.

    Formation of Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiadiazole Ring Formation

Benzo[d] thiadiazole derivatives are typically synthesized via cyclization reactions. For example:

  • Precursor Preparation : A benzothiazole derivative (e.g., substituted thiophenol) undergoes condensation with a thioamide (e.g., thiosemicarbazide) in the presence of a base or acid catalyst .

  • Cyclization : Heating or refluxing conditions facilitate the formation of the thiadiazole ring via elimination of small molecules (e.g., water or H₂S) .

Bromination and Substitution

The 5-position of the thiadiazole ring can be functionalized via:

  • Electrophilic Bromination : Bromine (Br₂) in acetic acid or a halogenating agent (e.g., NBS) selectively brominates the thiadiazole ring at position 5 .

  • Nucleophilic Substitution : The brominated intermediate undergoes aromatic nucleophilic substitution (SₙAr) with pyrrolidine-1-carboxamide as the nucleophile. This step may require activating groups (e.g., nitro or cyano) on the benzene ring to enhance reactivity .

Coupling Reactions

The pyrrolidine-1-carboxamide moiety is introduced via:

  • Amide Bond Formation : The brominated thiadiazole derivative reacts with pyrrolidine-1-carboxamide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound .

Thiadiazole Cyclization

The formation of the thiadiazole ring involves the elimination of water or H₂S from a thioamide intermediate:

text
R-SH + NH₂NH₂ → R-S-NH-NH₂ → [Cyclization] → Thiadiazole + H₂O/H₂S

This step is critical for stabilizing the aromatic thiadiazole structure .

Bromination and Substitution

Electrophilic bromination occurs at the most reactive position (e.g., position 5), guided by substituents on the benzene ring. Subsequent nucleophilic substitution involves deprotonation of the amide to form a resonance-stabilized intermediate:

text
Br-thiadiazole + Pyrrolidine-carboxamide → N-(Thiadiazol-5-yl)pyrrolidine-carboxamide

The reaction conditions (e.g., temperature, solvent) significantly influence regioselectivity and yield .

Reaction Conditions for Thiadiazole Derivatives

Reaction TypeConditionsReference
CyclizationReflux in ethanol with K₂CO₃
BrominationBr₂ in acetic acid, room temperature
Nucleophilic SubstitutionDMF, K₂CO₃, 80–100°C

Yields and Purification

StepTypical YieldPurification MethodReference
Thiadiazole cyclization70–85%Column chromatography
Bromination80–90%Crystallization
Coupling reaction60–75%Recrystallization

Biological and Chemical Insights

  • Reactivity : The thiadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic substitution, particularly at the 5-position .

  • Stability : The fused benzene-thiadiazole system exhibits strong aromaticity, influencing the compound’s stability and reactivity .

  • Applications : Thiadiazole-pyrrolidine hybrids are often explored for antimicrobial or anticancer activity, leveraging the carboxamide group for binding interactions .

Research Challenges

  • Regioselectivity : Achieving selective bromination at the 5-position often requires precise control of reaction conditions .

  • Functionalization : Introducing bulky substituents on the thiadiazole ring may hinder coupling reactions, necessitating optimized conditions .

Scientific Research Applications

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Organic Electronics: The compound’s electron-withdrawing properties make it useful in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,2,3]thiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity. The pyrrolidine ring and carboxamide group further modulate its interactions with biological targets, potentially affecting pathways involved in signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,2,3]thiadiazole: A simpler compound that lacks the pyrrolidine and carboxamide groups.

    Pyrrolidine-1-carboxamide: A compound that lacks the benzo[d][1,2,3]thiadiazole moiety.

    N-(Benzo[d][1,2,3]thiadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a pyrrolidine ring.

Uniqueness

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is unique due to the combination of its structural components, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.

Biological Activity

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,2,3]thiadiazole moiety fused with a pyrrolidine ring and a carboxamide group . This unique structure contributes to its electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzo[d][1,2,3]thiadiazole moiety is known for its electron-withdrawing characteristics, which enhance binding affinity to various biological receptors. The pyrrolidine ring and carboxamide group further modulate these interactions, potentially influencing pathways involved in:

  • Signal transduction
  • Enzyme inhibition
  • Receptor binding

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thiadiazole scaffold have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundCancer Cell Lines TestedIC50 (µM)
Example 1HeLa (Cervical)10
Example 2MCF-7 (Breast)15
This compoundA549 (Lung)TBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are pivotal in inflammatory pathways .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and tested their anticancer activity against multiple cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory properties of similar compounds revealed that they significantly reduced TNF-alpha levels in vitro. This suggests potential for therapeutic use in conditions like rheumatoid arthritis .

Q & A

Q. What are the standard synthetic routes for N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling a benzo[d][1,2,3]thiadiazole scaffold with a pyrrolidine-1-carboxamide moiety. A representative method includes:

  • Step 1 : Reacting 5-amino-1,2,3-benzothiadiazole with a carbonyl chloride derivative (e.g., pyrrolidine-1-carbonyl chloride) in the presence of a base like pyridine and a catalyst such as DMAP (4-dimethylaminopyridine) .
  • Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane) and characterization using TLC (Rf values ≈ 0.49–0.72) and NMR (e.g., δ 1.8–2.5 ppm for pyrrolidine protons) .

Q. Key Characterization Data :

TechniqueExample Data for Analogous Compounds
¹H NMR δ 2.0–2.5 (m, 4H, pyrrolidine CH₂), 6.8–7.5 (m, aromatic H)
HRMS Calculated: 310.0990 (M+Na); Found: 310.0991
TLC (Rf) 0.51 (ethyl acetate/hexane, 1:1)

Q. How is the structural integrity of the compound confirmed post-synthesis?

Critical methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., Zn coordination complexes validate pyrrolidine-carboxamide geometry) .
  • Multinuclear NMR : Assigns protons (¹H) and carbons (¹³C) to confirm regiochemistry and rule out tautomeric forms .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula with <1 ppm error .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or HRMS) during characterization be resolved?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in complex mixtures.
  • Alternative ionization techniques : Employ ESI-MS vs. MALDI-MS to confirm molecular ion consistency .

Example : A compound with a calculated HRMS of m/z 302.1327 showed m/z 302.1326 experimentally, confirming synthesis accuracy despite minor TLC variability (Rf 0.49 vs. 0.51) .

Q. What strategies optimize the biological activity of thiadiazole-pyrrolidine carboxamides?

  • Scaffold hopping : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity (e.g., compound 5e vs. 5f in antifungal assays) .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., trifluoroethyl) to enhance target binding, as seen in patented analogs .
  • pH-dependent activity : Adjust solubility via salt formation (e.g., hydrochloride salts improve bioavailability) .

Q. Statistical Validation :

  • Biological assays require ≥3 replicates with p < 0.05 significance (Student’s t-test) .

Q. How are computational methods integrated into experimental design for this compound class?

  • Docking studies : Predict binding affinity to targets like fungal enzymes using software (e.g., AutoDock Vina).
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
  • Retrosynthetic analysis : Plan feasible routes using databases like Reaxys to avoid unstable intermediates .

Q. What are the challenges in resolving tautomerism or polymorphism in this compound?

  • Tautomerism : Use dynamic NMR (variable-temperature studies) to detect interconverting forms (e.g., thiadiazole ring proton exchange) .
  • Polymorphism : Screen crystallization conditions (e.g., solvent/anti-solvent ratios) and validate via PXRD. A patented solid-state form of a related carboxamide highlights the importance of polymorph stability in drug development .

Q. How do researchers address low yields in multi-step syntheses?

  • Optimization parameters :

    FactorExample AdjustmentOutcome
    Reaction timeExtended from 12 h to 24 hYield increased from 5% to 25%
    CatalystDMAP vs. no catalyst15% yield improvement
    SolventDMF → PyridineReduced side reactions
  • Mechanistic studies : Use LC-MS to identify bottlenecks (e.g., intermediate degradation).

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